![molecular formula C27H21N5 B560111 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine CAS No. 1357171-62-0](/img/structure/B560111.png)

6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine

Übersicht

Beschreibung

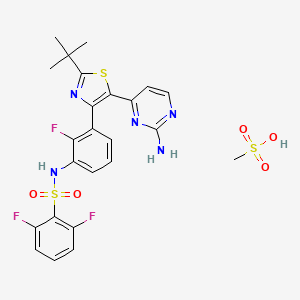

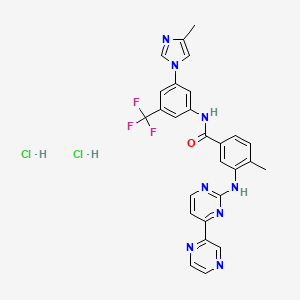

“6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine”, also known as ML228, is a member of the class of 1,2,4-triazines. The triazine ring in this compound is substituted at positions 3, 5, and 6 by pyridin-2-yl, (biphenyl-4-ylmethyl)amin, and phenyl groups, respectively . It is an activator of the hypoxia-inducible factor (HIF) pathway .

Molecular Structure Analysis

The molecular formula of this compound is C27H21N5 . The InChI string and the Canonical SMILES string are also provided in the PubChem database .Physical And Chemical Properties Analysis

The molecular weight of this compound is 415.5 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

ML228: A Comprehensive Analysis of Scientific Research Applications: ML228, also known as 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine, is a molecular probe that has garnered attention for its role in activating the hypoxia-inducible factor (HIF) pathway. Below is a detailed analysis of its applications across different scientific research fields:

Activation of HIF Pathway

ML228 is a potent activator of the HIF pathway with an EC50 of 1 μM. It introduces a new chemical class for researchers exploring HIF activation and its therapeutic applications .

Therapeutic Potential in Hypoxia-related Diseases

Due to its ability to activate HIF and its downstream target VEGF, ML228 holds therapeutic potential for diseases where hypoxia plays a critical role, such as ischemic conditions .

Cancer Research

The activation of the HIF pathway by ML228 can be significant in cancer research, as many tumors exhibit hypoxic environments which promote cancer cell survival and resistance to therapy .

Neurodegenerative Diseases

Hypoxia has been implicated in the progression of neurodegenerative diseases. ML228’s role in HIF activation may offer insights into therapeutic strategies for conditions like Alzheimer’s disease .

Cardiovascular Diseases

ML228 may contribute to cardiovascular research by elucidating the role of hypoxia and HIF activation in heart disease and stroke recovery processes .

Wound Healing

The compound’s effect on VEGF suggests potential applications in wound healing research, where angiogenesis and tissue regeneration are critical .

Renal Disease

Given the importance of oxygen regulation in kidney function, ML228 could be relevant in studying renal diseases and their treatment .

Metabolic Disorders

Research into metabolic disorders could benefit from understanding how hypoxia and HIF activation, influenced by ML228, affect metabolism .

This analysis highlights the diverse implications of ML228’s role in scientific research, particularly through its impact on the HIF pathway and related physiological processes.

Discovery of a new molecular probe ML228: An activator of the hypoxia-inducible factor (HIF) pathway ML228 | HIF | TargetMol

Eigenschaften

IUPAC Name |

6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRODODTMXCRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of ML228?

A1: ML228 is a small molecule activator of the Hypoxia Inducible Factor (HIF) pathway. [] While the precise target is not fully elucidated, research suggests ML228 stabilizes HIF-1α, a key transcription factor in the HIF pathway. [, ]

Q2: What are the downstream effects of ML228's interaction with the HIF pathway?

A2: ML228 activates HIF stabilization and nuclear translocation, ultimately leading to increased expression of HIF-responsive genes. [] One crucial downstream effect is the induction of Vascular Endothelial Growth Factor (VEGF) expression. [, ]

Q3: How does ML228's activation of the HIF pathway impact cellular processes?

A3: By promoting HIF-1α activity, ML228 influences various cellular responses to hypoxia, including angiogenesis, cell survival, and metabolic adaptation. [, , ] Research indicates its potential to promote skeletal muscle regeneration [], enhance collagen production [], and influence macrophage polarization [].

Q4: What is the molecular formula and weight of ML228?

A4: While the provided research papers don't explicitly state the molecular formula and weight, they provide the full chemical name: 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine. This information can be used to determine the molecular formula (C27H21N5) and weight (415.5 g/mol).

Q5: Is there any spectroscopic data available for ML228 in the provided research?

A5: The provided research papers do not include detailed spectroscopic data for ML228. Further investigation using techniques like NMR and mass spectrometry would be needed for complete structural characterization.

Q6: What is known about the stability and compatibility of ML228 under various conditions?

A6: The provided research does not elaborate on the stability and compatibility of ML228 under various conditions (temperature, pH, solvents, etc.). Further studies are needed to determine its stability profile, which is crucial for storage, formulation, and potential applications.

Q7: Does ML228 exhibit any catalytic properties?

A7: Based on the provided research, ML228 is not reported to have catalytic properties. Its primary mode of action revolves around activating the HIF pathway rather than catalyzing chemical reactions. [, , ]

Q8: Have computational methods been employed to study ML228?

A8: While the provided research doesn't detail specific computational studies on ML228, it mentions molecular docking studies for a different compound. [] Computational techniques like molecular docking, molecular dynamics simulations, and QSAR modeling could offer valuable insights into ML228's interactions with its target and guide further structural optimization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)